molecular formula C9H9FO3 B3043746 2-(3-Fluoro-5-methoxyphenyl)acetic acid CAS No. 914637-33-5

2-(3-Fluoro-5-methoxyphenyl)acetic acid

Cat. No.: B3043746
CAS No.: 914637-33-5
M. Wt: 184.16 g/mol
InChI Key: VMMVVQRJJWQGKE-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H9FO3 It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methoxyphenyl)acetic acid typically involves the introduction of the fluoro and methoxy groups onto a phenyl ring, followed by the attachment of the acetic acid moiety. One common method involves the use of halogenated precursors and subsequent functional group transformations. For example, starting from 3-fluoro-5-methoxybenzaldehyde, the aldehyde group can be converted to an acetic acid group through a series of reactions including oxidation and carboxylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(3-Fluoro-5-methoxyphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s binding affinity and reactivity with enzymes and receptors. These interactions can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-5-methoxyphenyl)acetic acid is unique due to the specific positioning of the fluoro and methoxy groups, which can influence its chemical properties and biological activity. This makes it a valuable compound for specific applications where these functional groups play a crucial role .

Properties

IUPAC Name

2-(3-fluoro-5-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-8-3-6(4-9(11)12)2-7(10)5-8/h2-3,5H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMVVQRJJWQGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(3-fluoro-5-methoxyphenyl)acetonitrile (2.62 g, 16 mmol) in MeOH:H2O (1:1; 15 mL), NaOH (1.28 g, 32 mmol) was added. Then the mixture was stirred at 65° C. for 4 h. The mixture was cooled to room temperature, and 4M aqueous HCl solution was added until the pH was adjusted to 4˜5. The mixture was filtered and the solid obtained was washed with H2O (2×5 mL) to give 2.33 g of 2-(3-fluoro-5-methoxyphenyl)acetic acid. 1H NMR (CDCl3): δ 6.52-6.62 (m, 3H), 3.78 (s, 3H), 3.59 (s, 2H).
Quantity
2.62 g
Type
reactant
Reaction Step One
Name
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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